molecular formula C17H16N4O5S B2386473 Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-46-8

Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2386473
CAS No.: 537045-46-8
M. Wt: 388.4
InChI Key: MWUWJQOMKNEOJX-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
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Biological Activity

Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C19H20N4O5SC_{19}H_{20}N_{4}O_{5}S and a molecular weight of 416.5 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines often exhibit significant antimicrobial properties. For instance, compounds similar to methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo have shown effectiveness against various bacterial strains. A study demonstrated that related compounds displayed Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .

Compound Target Bacteria MIC (µM)
Compound 3gPseudomonas aeruginosa0.21
Compound 3gEscherichia coli0.21

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies have reported that related pyrido[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and Balb/c 3T3. The cytotoxicity was assessed using the MTT assay, revealing promising results that warrant further investigation into their mechanisms of action .

The biological activity of methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo can be attributed to its interaction with key enzymes and proteins involved in microbial resistance and cancer cell proliferation. Molecular docking studies have indicated strong binding interactions with targets such as DNA gyrase, which is crucial for bacterial DNA replication . The compound forms hydrogen bonds and pi-stacking interactions that stabilize its binding to the active site.

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several pyrido[2,3-d]pyrimidine derivatives, including methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo. The findings showed a significant reduction in bacterial growth at low concentrations, highlighting the compound’s potential as a new antimicrobial agent .
  • Cytotoxicity Profile : In vitro assays conducted on HeLa cells demonstrated that the compound induced apoptosis at concentrations correlating with its MIC values against bacteria. This suggests a dual action where the compound not only inhibits bacterial growth but also affects cancer cell viability .

Properties

IUPAC Name

methyl 7-methyl-2-methylsulfanyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-8-11(16(23)26-2)12(9-4-6-10(7-5-9)21(24)25)13-14(18-8)19-17(27-3)20-15(13)22/h4-7,12H,1-3H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUWJQOMKNEOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.